molecular formula C19H16FN3O2 B10835527 2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide

2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide

Cat. No.: B10835527
M. Wt: 337.3 g/mol
InChI Key: SFXMVIQZYOMYOF-UHFFFAOYSA-N
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Description

PMID29671355-Compound-45a: is a small molecular drug known for its inhibitory effects on histone deacetylase 4 (HDAC4) . This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving epigenetic regulation.

Preparation Methods

The synthetic routes and reaction conditions for PMID29671355-Compound-45a involve multiple steps, including the formation of key intermediates and final product purification. The industrial production methods typically follow these steps:

    Formation of Intermediates: The initial steps involve the synthesis of intermediates through reactions such as nucleophilic substitution and condensation.

    Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the core structure of the compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

PMID29671355-Compound-45a: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Scientific Research Applications

PMID29671355-Compound-45a: has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 4 and its effects on gene expression.

    Biology: Investigated for its role in modulating epigenetic markers and influencing cellular processes.

    Medicine: Explored for potential therapeutic applications in diseases such as cancer, where epigenetic regulation plays a crucial role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase 4.

Mechanism of Action

The mechanism of action of PMID29671355-Compound-45a involves the inhibition of histone deacetylase 4 (HDAC4) . By inhibiting HDAC4, the compound affects the acetylation status of histones, leading to changes in gene expression. This modulation of gene expression can result in various cellular effects, including the suppression of tumor growth and the induction of cell differentiation.

Comparison with Similar Compounds

PMID29671355-Compound-45a: can be compared with other histone deacetylase inhibitors, such as:

    Valproate: Used in the treatment of epilepsy and bipolar disorder.

    Sodium phenylbutyrate: Investigated for its potential in treating spinal muscular atrophy.

The uniqueness of PMID29671355-Compound-45a lies in its specific inhibition of histone deacetylase 4, which distinguishes it from other inhibitors that may target multiple histone deacetylases .

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C19H16FN3O2/c1-12-21-10-15(11-22-12)13-6-8-14(9-7-13)18(19(24)23-25)16-4-2-3-5-17(16)20/h2-11,18,25H,1H3,(H,23,24)

InChI Key

SFXMVIQZYOMYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)C(C3=CC=CC=C3F)C(=O)NO

Origin of Product

United States

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